molecular formula C5H7N3O2 B040383 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 117860-53-4

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B040383
M. Wt: 141.13 g/mol
InChI Key: BRXPDBOCAWXPLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid involves various strategies, including ester condensation, cyclization, and hydrolysis processes. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid from diethyl oxalate and 2-pentanone through ester condensation and cyclization, followed by hydrolysis, showcases the synthetic approach towards related compounds, achieving a total yield of 73.26% (L. Heng, 2004). Another example includes the synthesis of 1-methyl-pyrazole-3-carboxylic acid using 3-methylpyrazole as a raw material through oxidation and methylation, achieving a 32.2% total yield (Duan Yuan-fu, 2011).

Scientific Research Applications

Application 1: Synthesis of Condensed Heterocycles

  • Summary of Application: 5-Aminopyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
  • Results or Outcomes: The outcomes of these syntheses are new heterocyclic compounds that can have various applications in the pharmaceutical field .

Application 2: Anti-Cancer and Antioxidant Activities

  • Summary of Application: Some derivatives of 5-aminopyrazoles have been found to have antioxidant and anti-cancer activities . These compounds can interfere with inflammation, oxidative stress, and tumorigenesis .
  • Methods of Application: The compounds are tested for their biological activities using various assays, such as the DPPH assay for antioxidant activity and the MTT assay for cell growth inhibitory activity .
  • Results or Outcomes: Some 5-aminopyrazole derivatives have been found to have promising anti-proliferative effects, able to suppress the growth of specific cancer cell lines . Other derivatives have shown remarkable inhibition of ROS production in platelets, and some have shown interesting in vitro radical scavenging properties .

Application 3: Synthesis of Diverse Heterocyclic Scaffolds

  • Summary of Application: 5-Aminopyrazoles are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic scaffolds . These include poly-substituted heterocyclic compounds and fused heterocyclic compounds .
  • Methods of Application: The specific methods of application depend on the particular heterocyclic system being synthesized. The general process involves using the 5-aminopyrazole as a starting material and performing a series of chemical reactions to build the desired heterocyclic system .
  • Results or Outcomes: The outcomes of these syntheses are new heterocyclic compounds that can have various applications, especially in the field of pharmaceutics and medicinal chemistry .

Application 4: Anti-Inflammatory and Antioxidant Activities

  • Summary of Application: Some derivatives of 5-aminopyrazoles have been found to have anti-inflammatory and antioxidant activities . These compounds can interfere with inflammation and oxidative stress .
  • Methods of Application: The compounds are tested for their biological activities using various assays, such as the DPPH assay for antioxidant activity .
  • Results or Outcomes: Some 5-aminopyrazole derivatives have been found to have promising anti-inflammatory effects . Other derivatives have shown remarkable inhibition of ROS production .

Application 5: Construction of Diverse Heterocyclic Scaffolds

  • Summary of Application: 5-Aminopyrazoles, including “5-amino-1-methyl-1H-pyrazole-3-carboxylic acid”, are potent reagents in organic synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
  • Methods of Application: The specific methods of application depend on the particular heterocyclic system being synthesized. The general process involves using the 5-aminopyrazole as a starting material and performing a series of chemical reactions to build the desired heterocyclic system .
  • Results or Outcomes: The outcomes of these syntheses are new heterocyclic compounds that can have various applications, especially in the field of pharmaceutics and medicinal chemistry .

Application 6: Anti-Inflammatory Activities

  • Summary of Application: Some derivatives of 5-aminopyrazoles have been found to have anti-inflammatory activities . These compounds can interfere with inflammation .
  • Methods of Application: The compounds are tested for their biological activities using various assays .
  • Results or Outcomes: Some 5-aminopyrazole derivatives have been found to have promising anti-inflammatory effects .

properties

IUPAC Name

5-amino-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXPDBOCAWXPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416037
Record name 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

117860-53-4
Record name 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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